molecular formula C7H3Br2F3 B1409958 3,4-Dibromo-2-fluorobenzodifluoride CAS No. 1803836-97-6

3,4-Dibromo-2-fluorobenzodifluoride

Cat. No.: B1409958
CAS No.: 1803836-97-6
M. Wt: 303.9 g/mol
InChI Key: CYVIQOQZCWKSGP-UHFFFAOYSA-N
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Description

3,4-Dibromo-2-fluorobenzodifluoride is a chemical compound belonging to the family of benzodifluorides. It is characterized by the presence of two bromine atoms and one fluorine atom attached to a benzene ring, along with two additional fluorine atoms. This compound is known for its unique chemical structure and biological activity, making it valuable for various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibromo-2-fluorobenzodifluoride typically involves the bromination and fluorination of benzene derivatives. One common method is the bromination of 2-fluorobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 4 positions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromo-2-fluorobenzodifluoride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura reaction to form complex organic molecules

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and arylboronic acids are used in Suzuki-Miyaura reactions

Major Products

The major products formed from these reactions include various substituted benzodifluorides, fluorinated aromatic compounds, and complex organic molecules used in pharmaceuticals and materials science .

Scientific Research Applications

3,4-Dibromo-2-fluorobenzodifluoride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties

Mechanism of Action

The mechanism of action of 3,4-Dibromo-2-fluorobenzodifluoride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    1,4-Dibromo-2-fluorobenzene: Similar in structure but lacks the additional fluorine atoms.

    2,5-Dibromo-3,4-difluorothiophene: Contains a thiophene ring instead of a benzene ring.

    5-Bromo-1,3-dichloro-2-fluorobenzene: Contains chlorine atoms instead of additional fluorine atoms .

Uniqueness

3,4-Dibromo-2-fluorobenzodifluoride is unique due to its specific arrangement of bromine and fluorine atoms, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

1,2-dibromo-4-(difluoromethyl)-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2F3/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYVIQOQZCWKSGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)F)F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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